molecular formula CeGdO2 B12056602 Cerium(IV) oxide-gadolinium doped

Cerium(IV) oxide-gadolinium doped

Cat. No.: B12056602
M. Wt: 329.4 g/mol
InChI Key: ZBPTVGKVCOMWPA-UHFFFAOYSA-N
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Description

Cerium(IV) oxide-gadolinium doped (GDC or CGO), with the formula Ce 1–x Gd x O 2–∂ , is a multifunctional ceramic material highly valued in research for its unique structural properties and wide range of applications . Its core value stems from defect engineering of the stable cubic fluorite crystal structure. The introduction of gadolinium, a trivalent cation, into the ceria lattice creates oxygen vacancies and changes the average valence of cerium (Ce 3+ /Ce 4+ ), which are primarily responsible for its enhanced performance compared to pristine cerium oxide . This defect structure results in high mobility of oxide ions, granting the material exceptional oxygen-ion conductivity . This high ionic conductivity makes GDC an efficient electrolytic material that operates at lower temperatures than traditional alternatives like yttria-stabilized zirconia (YSZ) . As such, it is a key candidate for use as an electrolyte in intermediate-temperature solid oxide fuel cells (IT-SOFCs) and is commercially utilized for power generation and oxygen separation via dense oxygen-permeable membranes . Beyond energy applications, GDC is a subject of intense study in diverse fields including optics, photocatalysis, gas sensing, electrocatalysis, and spintronics . In biomedical research, gadolinium-doped ceria nanoparticles are being investigated as a novel theranostic agent due to their combination of pronounced antioxidant (radioprotective and anti-inflammatory) properties and MRI contrasting ability . The compound can be synthesized through various methods such as sol-gel, co-precipitation, hydrothermal treatment, and spray pyrolysis, and is available in forms like nanopowder, discs, and inks . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

CeGdO2

Molecular Weight

329.4 g/mol

IUPAC Name

dioxocerium;gadolinium

InChI

InChI=1S/Ce.Gd.2O

InChI Key

ZBPTVGKVCOMWPA-UHFFFAOYSA-N

Canonical SMILES

O=[Ce]=O.[Gd]

Origin of Product

United States

Preparation Methods

Procedure and Optimization

Co-precipitation remains the most widely adopted method for GDC synthesis due to its scalability and control over stoichiometry. Researchers dissolve cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water at molar ratios spanning 0.05 ≤ Gd/(Gd+Ce) ≤ 0.20. Ammonium hydroxide (NH₄OH) is added dropwise under vigorous stirring until pH 10–11, inducing simultaneous precipitation of Ce³⁺ and Gd³⁺ hydroxides. Critical to avoiding agglomeration is the use of molecular water during precipitation, which minimizes hydrogen bonding between particles. Post-precipitation, the gel is aged for 12–24 h, washed to remove residual nitrates, and dried at 80–120°C.

Thermal Treatment and Structural Outcomes

Calcination at 500–700°C for 2–4 hours converts hydroxides to the cubic fluorite structure (Fm 3 m space group). Rietveld refinement of X-ray diffraction (XRD) data confirms phase purity, with lattice parameters expanding linearly from 5.411 Å (undoped CeO₂) to 5.438 Å (20 mol% Gd) due to Gd³⁺’s larger ionic radius (1.107 Å vs. Ce⁴⁺’s 0.97 Å). Raman spectroscopy reveals a redshift in the F₂g mode (465 cm⁻¹ in pure CeO₂) to 460 cm⁻¹ at 15 mol% Gd, indicative of oxygen vacancy formation.

Electrochemical Performance

Electrochemical impedance spectroscopy (EIS) demonstrates that 15 mol% Gd doping maximizes grain boundary ionic conductivity (0.104 S·cm⁻¹ at 700°C), attributed to optimal oxygen vacancy density without inducing lattice strain. Activation energy decreases to 0.81 eV, surpassing YSZ’s 1.1 eV, enabling low-temperature SOFC operation.

Sol-Gel Synthesis

Precursor Selection and Gelation

Sol-gel routes offer superior homogeneity by molecular-level mixing of precursors. Cerium(III) acetate (Ce(CH₃COO)₃) and gadolinium(III) acetate (Gd(CH₃COO)₃) are dissolved in ethanol, with citric acid added as a chelating agent. Ethylene glycol facilitates polyesterification, forming a viscous gel after 12 h at 80°C. The gel is pyrolyzed at 300°C to remove organics, followed by calcination at 600°C.

Morphological Control

Field-emission scanning electron microscopy (FESEM) reveals that 0.15 wt% Ca-doped GDC (synthesized via sol-gel) exhibits monodisperse 40 nm particles versus 100 nm for undoped CeO₂. Brunauer-Emmett-Teller (BET) surface areas reach 100 m²·g⁻¹, enhancing catalytic activity in 2-octanol dehydration.

Hydrothermal Synthesis

Reaction Conditions

Hydrothermal methods leverage high-pressure autoclaves to crystallize GDC at 150–200°C. A typical protocol mixes Ce(NO₃)₃, Gd(NO₃)₃, and urea in water, heating for 12–24 h. Urea hydrolysis gradually increases pH, ensuring uniform nucleation.

Photocatalytic Enhancement

Gd-doped CeO₂ nanoparticles (10–20 nm) synthesized hydrothermally achieve 98% methylene blue degradation under UV light, outperforming sol-gel-derived samples (85%). Liquid chromatography/mass spectrometry (LC/MS) identifies non-toxic byproducts, confirming environmental safety.

Combustion Synthesis

Glycine-Nitrate Process

The glycine-nitrate process (GNP) combines metal nitrates with glycine as a fuel. Stoichiometric ratios of Ce(NO₃)₃, Gd(NO₃)₃, and glycine are heated until self-sustaining combustion occurs, producing porous GDC powders.

SOFC Application

GNP-synthesized NiO-GDC nanocomposites exhibit 413 mW·cm⁻² power density at 600°C in SOFCs, a 37% improvement over ball-milled counterparts, due to inhibited particle coarsening.

Microwave-Assisted Synthesis

Rapid Crystallization

Microwave irradiation (800 W, 10 min) of Ce(NO₃)₃ and Gd(NO₃)₃ solutions yields 15 nm GDC nanoparticles with 99% phase purity. pH adjustment to 9–10 prevents Ce(OH)₃ formation.

Comparative Performance

Microwave-derived GDC shows 20% higher ionic conductivity than conventionally heated samples, attributed to defect-rich surfaces.

Wet-Chemical Synthesis

Room-Temperature Protocol

Aqueous solutions of Ce(III)- and Gd(III)-acetates are mixed with diethylene glycol and NH₄OH under N₂, producing 5–10 nm nanoparticles after dialysis. This method avoids high-temperature steps, preserving surface hydroxyl groups for biomedical applications.

Spray Pyrolysis

Aerosol Processing

Nebulized Ce/Gd nitrate solutions are pyrolyzed at 600–800°C in a tubular furnace, yielding spherical, hollow GDC microspheres (1–5 µm) with 7.2 g·cm⁻³ density. The method suits large-scale electrolyte production for SOFCs.

Nanocasting

Template-Directed Synthesis

Mesoporous silica (SBA-15) templates are infused with Ce/Gd precursors, calcined, and etched to produce GDC nanowires (10 nm diameter). Surface area exceeds 200 m²·g⁻¹, ideal for catalytic supports.

Comparative Analysis of Synthesis Methods

MethodPrecursorsTemperature (°C)Time (h)Particle Size (nm)Ionic Conductivity (S·cm⁻¹)
Co-precipitationCe/Gd nitrates500–7004–630–500.104 (700°C)
Sol-gelCe/Gd acetates, citric acid6001240–1000.089 (700°C)
HydrothermalCe/Gd nitrates, urea150–20012–2410–20N/A
MicrowaveCe/Gd nitrates100 (microwave)0.1715–250.115 (700°C)
Wet-chemicalCe/Gd acetates, DEG2525–10N/A

Chemical Reactions Analysis

Cerium(IV) oxide-gadolinium doped undergoes various chemical reactions, including:

    Oxidation and Reduction: The introduction of gadolinium creates oxygen vacancies, which play a crucial role in the redox reactions. These vacancies enhance the material’s ability to conduct oxygen ions.

    Substitution Reactions: Gadolinium ions substitute cerium ions in the cerium oxide lattice, creating a doped structure with improved properties.

    Common Reagents and Conditions: Reagents such as cerium nitrate, ceric ammonium nitrate, cerium oxalate, cerium carbonate, and cerium hydroxide are commonly used in these reactions. .

    Major Products: The primary product is the doped cerium oxide with enhanced ionic conductivity and stability.

Mechanism of Action

The mechanism of action of cerium(IV) oxide-gadolinium doped involves the creation of oxygen vacancies when gadolinium ions are introduced into the cerium oxide lattice. These vacancies enhance the material’s ionic conductivity by allowing oxygen ions to move more freely through the lattice. The high concentration and mobility of these oxide ion vacancies result in the material’s high ionic conductivity . Additionally, the material’s ability to undergo redox reactions makes it effective in various applications, including catalysis and fuel cells .

Comparison with Similar Compounds

Ionic Conductivity and Dopant Optimization

The ionic conductivity of doped ceria depends on dopant ionic radius, concentration, and defect interactions. Key comparisons include:

Dopant Ionic Radius (Å) Optimal Doping (mol%) Conductivity (S/cm at 700°C) Primary Applications
Gadolinium (Gd) 1.05 10–20 ~9.8×10⁻⁴ (at 500°C) SOFC electrolytes, sensors
Samarium (Sm) 1.08 10–20 ~5×10⁻⁴ (at 500°C) SOFC electrolytes, catalysis
Praseodymium (Pr) 1.13 5–10 ~1×10⁻³ (mixed ionic-electronic) MIECs, catalytic converters
Terbium (Tb) 1.04 5–15 ~8×10⁻⁴ (at 500°C) Sensors, redox catalysts

Key Findings :

  • Gd vs. Sm : Gd³⁺’s closer ionic radius match with Ce⁴⁺ (1.05 Å vs. 1.14 Å for Sm³⁺) minimizes lattice strain, yielding higher conductivity in GDC than Sm-doped ceria (SDC) .
  • Praseodymium and Terbium : These dopants introduce mixed ionic-electronic conductivity (MIEC) due to variable oxidation states (Pr³⁺/Pr⁴⁺, Tb³⁺/Tb⁴⁺), making them suitable for catalytic and sensing applications .

Defect Chemistry and Stability

  • Oxygen Vacancy Ordering : Gd doping creates stable oxygen vacancies without significant vacancy clustering, whereas larger dopants (e.g., La³⁺) induce defect interactions that reduce mobility .
  • Thermal Stability : GDC retains fluorite structure up to 1200°C, while SDC and Pr-doped ceria show phase segregation at high temperatures .

Comparison with Other Dopants :

  • SDC synthesized via sol-gel shows ~30% lower conductivity than GDC due to Sm³⁺’s larger ionic radius .
  • Praseodymium-doped ceria synthesized by oxalate co-precipitation exhibits higher electronic conductivity but lower mechanical stability .

Solid Oxide Fuel Cells (SOFCs)

  • GDC: Dominates as an electrolyte due to high ionic conductivity (0.01 S/cm at 600°C) and compatibility with Ni-GDC anodes .
  • SDC : Used in low-cost SOFCs but requires higher operating temperatures (>650°C) to match GDC performance .
  • Terbium-Doped Ceria: Limited to sensors due to redox instability under reducing SOFC conditions .

Q & A

Q. What synthesis methods are optimal for producing gadolinium-doped cerium oxide (GDC) with high oxygen-ion conductivity?

GDC is commonly synthesized via sol-gel combustion, co-precipitation, hydrothermal routes, or cation complexation techniques. Key parameters include precursor stoichiometry, calcination temperature (typically 500–700°C), and dopant concentration (e.g., 10–30 mol% Gd). Sol-gel methods yield homogeneous powders with controlled particle size (<0.5 µm), critical for enhancing ionic conductivity .

Q. How does gadolinium doping concentration affect the crystal structure and oxygen vacancy formation in GDC?

XRD analysis confirms that Gd³⁺ substitution in CeO₂’s fluorite lattice (space group Fm-3m) increases oxygen vacancies due to charge compensation. At 10–20 mol% Gd, a single-phase cubic structure is maintained, but excessive doping (>20 mol%) may induce secondary phases or lattice strain, reducing conductivity .

Q. What characterization techniques are essential for verifying phase purity and structural homogeneity in GDC?

X-ray diffraction (XRD) is critical for confirming cubic phase formation, while scanning electron microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis assess particle size, surface area (10–14 m²/g), and morphology. Thermogravimetric analysis (TGA) evaluates thermal stability during sintering .

Q. How does sintering temperature influence the ionic conductivity of GDC electrolytes?

Sintering at 1,200–1,500°C densifies the material but may reduce grain boundary resistance. Positron lifetime spectroscopy reveals that vacancy-sized free volumes at grain boundaries shrink with higher sintering temperatures, improving bulk conductivity .

Advanced Research Questions

Q. What advanced techniques resolve discrepancies in reported ionic conductivity values for GDC?

Discrepancies arise from variations in synthesis methods, dopant distribution, and measurement conditions (e.g., temperature, oxygen partial pressure). Impedance spectroscopy under controlled atmospheres and defect chemistry modeling (e.g., using the Nernst-Einstein equation) can isolate bulk vs. grain boundary contributions .

Q. How do co-doping strategies with samarium or yttrium enhance GDC’s performance in solid oxide fuel cells (SOFCs)?

Co-doping with Sm³⁺ or Y³⁺ optimizes ionic radius mismatch (e.g., Gd³⁺: 1.05 Å vs. Sm³⁺: 1.08 Å), reducing lattice strain. Dual doping (e.g., Ce₀.₈Gd₀.₁Sm₀.₁O₂−δ) balances oxygen vacancy concentration and mobility, achieving conductivity >0.1 S/cm at 600°C .

Q. What computational models explain dopant effects on oxygen-ion transport in GDC?

Density functional theory (DFT) and molecular dynamics simulations predict that smaller dopants (e.g., Sm³⁺) lower oxygen migration barriers, while larger dopants (e.g., Gd³⁺) stabilize vacancy clusters. These models align with experimental conductivity trends .

Q. How do defect interactions limit ionic conductivity in heavily doped GDC systems?

At high Gd concentrations (>20 mol%), dopant-vacancy association forms (Gd´_{Ce}–V_{O}••) clusters, trapping oxygen vacancies. EXAFS and Raman spectroscopy identify these defect complexes, which reduce mobile vacancy populations .

Q. What methodologies quantify gadolinium distribution in thin-film GDC electrolytes?

Online laser ablation inductively coupled plasma optical emission spectroscopy (LA-ICP-OES) provides spatially resolved Gd/Ce ratios in films as thin as 14 nm. This technique avoids matrix effects seen in XPS or EDS .

Q. How does surface hydration of GDC impact its electrochemical stability in intermediate-temperature SOFCs?

Water adsorption at GDC surfaces forms hydroxyl groups, which increase proton conductivity but may accelerate Ce³⁺ segregation. In situ FTIR and impedance analysis under humidified conditions reveal competing ionic transport mechanisms .

Methodological Guidance

  • Experimental Design: Optimize sol-gel synthesis by controlling pH (8–10) and calcination time (2–4 hours) to prevent agglomeration .
  • Data Contradictions: Cross-validate conductivity measurements using AC impedance and DC polarization methods to distinguish electronic vs. ionic contributions .
  • Innovative Approaches: Explore atomic layer deposition (ALD) for ultrathin GDC films with minimized grain boundaries, enhancing low-temperature performance .

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